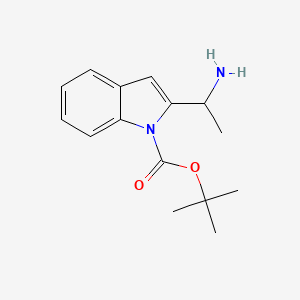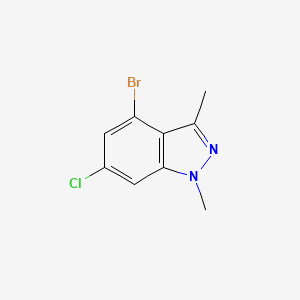
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Métodos De Preparación
The synthesis of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves several steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a suitable amine in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by heating to room temperature and further to 70°C. The product is then purified by adjusting the pH with hydrochloric acid .
Análisis De Reacciones Químicas
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active centers of cell constituents, interfering with normal cell processes. This interaction is facilitated by the presence of functional groups such as the carbonyl and amine groups .
Comparación Con Compuestos Similares
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a quinoline ring but differs in its substituents, leading to different chemical and biological properties.
N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid: Another quinoline derivative with distinct functional groups that confer unique biological activities.
Propiedades
Número CAS |
64483-79-0 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
5-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pentanoic acid |
InChI |
InChI=1S/C15H19NO3/c1-16-13-8-6-11(4-2-3-5-15(18)19)10-12(13)7-9-14(16)17/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) |
Clave InChI |
QQQBAQRGOLXMDL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCC2=C1C=CC(=C2)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


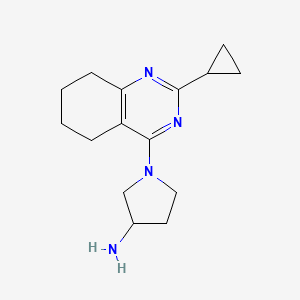

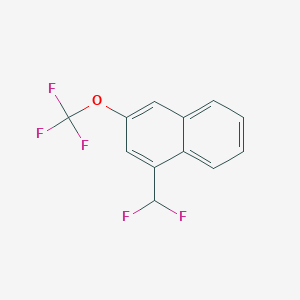
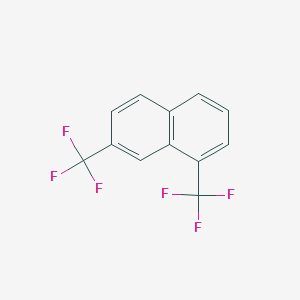
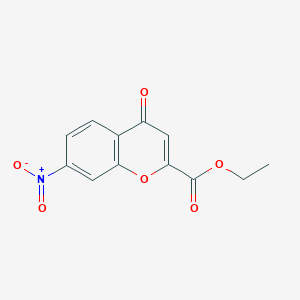

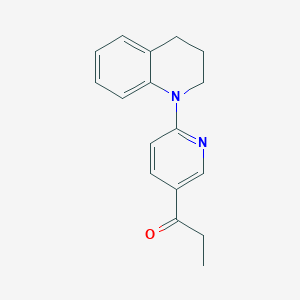
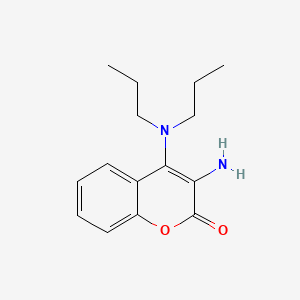

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)

